molecular formula C23H20N2O B14486224 1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide CAS No. 64300-04-5

1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide

Katalognummer: B14486224
CAS-Nummer: 64300-04-5
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: KBXXSADSWKDGHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an aniline group, a phenyl group, and a dihydronaphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-3,4-dihydronaphthalene with aniline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Wissenschaftliche Forschungsanwendungen

1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

64300-04-5

Molekularformel

C23H20N2O

Molekulargewicht

340.4 g/mol

IUPAC-Name

1-anilino-N-phenyl-3,4-dihydronaphthalene-2-carboxamide

InChI

InChI=1S/C23H20N2O/c26-23(25-19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)22(21)24-18-10-3-1-4-11-18/h1-14,24H,15-16H2,(H,25,26)

InChI-Schlüssel

KBXXSADSWKDGHT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=C(C2=CC=CC=C21)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.